molecular formula C8H8Cl2O6 B1412321 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan CAS No. 163877-37-0

3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan

Cat. No.: B1412321
CAS No.: 163877-37-0
M. Wt: 271.05 g/mol
InChI Key: WXQRCZYCGISTAS-GUCUJZIJSA-N
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Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and storing in a closed container .

Preparation Methods

The synthesis of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan typically involves the reaction of hexahydrofurofuran with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its highly toxic nature. Industrial production methods may involve continuous flow reactors to ensure safety and efficiency .

Chemical Reactions Analysis

3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, water, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

[(3S,3aR,6R,6aS)-3-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQRCZYCGISTAS-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)OC(=O)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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